molecular formula C14H18BrN3O B4625001 6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine

6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine

Cat. No.: B4625001
M. Wt: 324.22 g/mol
InChI Key: GMWTYHGIASTYFL-UHFFFAOYSA-N
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Description

6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C14H18BrN3O and its molecular weight is 324.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.06332 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Anticipated Biological Activity : Research has explored the reactions of related bromo-quinazolinone derivatives towards mono- and di-dentate nitrogen nucleophiles, yielding compounds with expected biological activity. This includes the synthesis of dynamic benzoxazinones and quinazolinones, highlighting the versatility of these compounds in chemical reactions and their potential in drug discovery (El-hashash et al., 2016).

  • Anti-inflammatory and Analgesic Screening : Novel series of bromo-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds exhibited significant activity, showcasing the therapeutic potential of bromo-quinazolinone derivatives in treating pain and inflammation (Eweas et al., 2012).

  • Antifungal Bioactivity : The antifungal effects of a similar compound, 6-bromo-4-ethoxyethylthio quinazoline, against plant pathogenic fungi were evaluated, demonstrating potent antifungal activities. This highlights the potential application of bromo-quinazolinone derivatives as antifungal agents (Liu & Huang, 2011).

  • Antimicrobial Study : The synthesis and antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including bromo-quinazolinone compounds, were explored. These studies indicate the significance of structural modification in enhancing biological activity, offering a pathway for the development of new antimicrobial agents (Raval, Desai, & Desai, 2012).

Synthetic Methodologies and Applications

  • Microwave Irradiation and Solvent-Free Synthesis : The efficiency of microwave irradiation and solvent-free conditions in the synthesis of bromo-quinazolinone derivatives demonstrates the advancement in green chemistry methodologies. This approach not only simplifies the synthesis process but also contributes to the development of environmentally friendly chemical synthesis techniques (Mohammadi & Hossini, 2011).

  • Telescoping Process for Key Intermediate Synthesis : An improved synthetic route for a key intermediate, crucial in drug discovery, showcases the importance of process optimization in pharmaceutical manufacturing. By reducing the number of isolation processes, the efficiency and yield of the synthesis were significantly enhanced (Nishimura & Saitoh, 2016).

Properties

IUPAC Name

6-bromo-N-(3-propan-2-yloxypropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O/c1-10(2)19-7-3-6-16-14-12-8-11(15)4-5-13(12)17-9-18-14/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWTYHGIASTYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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